2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide

X-ray crystallography Tautomerism Hydrogen bonding

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide (CAS 5108-51-0) is a heterocyclic benzothiadiazine dioxide scaffold (C₈H₉N₃O₂S, MW 211.24) bearing a primary aminomethyl substituent at the 3-position. The compound is commercially available at ≥98% purity from multiple vendors, with recommended storage sealed under dry conditions at 2–8 °C.

Molecular Formula C8H9N3O2S
Molecular Weight 211.24 g/mol
CAS No. 5108-51-0
Cat. No. B3053119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
CAS5108-51-0
Molecular FormulaC8H9N3O2S
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=NS2(=O)=O)CN
InChIInChI=1S/C8H9N3O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4H,5,9H2,(H,10,11)
InChIKeyZZGWLBWQVFGUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide (CAS 5108-51-0): Scaffold Identity and Procurement-Relevant Specifications


2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide (CAS 5108-51-0) is a heterocyclic benzothiadiazine dioxide scaffold (C₈H₉N₃O₂S, MW 211.24) bearing a primary aminomethyl substituent at the 3-position. The compound is commercially available at ≥98% purity from multiple vendors, with recommended storage sealed under dry conditions at 2–8 °C . X‑ray crystallographic analysis demonstrates that the compound exists as a mixture of 2H and 4H tautomers in the solid state, with the benzothiadiazine ring adopting a planar conformation enforced by space-group symmetry [1]. This tautomeric character has direct consequences for hydrogen‑bonding capacity and intermolecular packing, features that distinguish this scaffold from the more commonly encountered 4H‑locked analogs that dominate the thiazide diuretic class.

Why In-Class Benzothiadiazine Dioxides Cannot Substitute for 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide


Benzothiadiazine 1,1-dioxides are a pharmacologically diverse scaffold class whose biological profile is exquisitely sensitive to the nature and position of substituents. A shift of the aminomethyl group from the 3‑position to the 6‑position, or the introduction of a methyl substituent on the thiadiazine ring, fundamentally alters the solid‑state tautomeric preference and hydrogen‑bonding topology [1]. In functional assays, 3‑aminomethyl derivatives exhibit markedly different activity profiles compared to 3‑alkylamino or 3‑methyl analogs that dominate the KATP‑channel‑opener and AMPA‑receptor‑PAM literature [REFS-2, REFS-3]. For example, 3‑alkylamino‑7‑halo‑4H‑1,2,4‑benzothiadiazine 1,1‑dioxides achieve nanomolar to low‑micromolar IC₅₀ values at pancreatic KATP channels, whereas the 3‑aminomethyl‑bearing sub‑series shows distinct potency and selectivity fingerprints that preclude direct functional substitution [4]. These structural and pharmacological divergences mean that procurement of a generic 'benzothiadiazine dioxide' without precise specification of the 3‑aminomethyl substitution pattern introduces uncontrolled variables that will confound head‑to‑head SAR interpretation and assay reproducibility.

Quantitative Differentiation Evidence for 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide (CAS 5108-51-0) Against Its Closest Analogs


Crystallographic Tautomer Distribution: 2H/4H Mixture in the 3-Aminomethyl Scaffold Versus Exclusively 4H Isomer in the 6-Aminomethyl-3-methyl Analog

Single-crystal X‑ray diffraction demonstrates that 2H-1,2,4-benzothiadiazine-3-methanamine, 1,1-dioxide (compound 1) crystallizes as a mixture of both 2H and 4H tautomers within the same lattice, with the benzothiadiazine ring constrained to exact planarity by space‑group requirements. In contrast, the comparator 6-aminomethyl-3-methyl-1,2,4-benzothiadiazine-1,1-dioxide hydrochloride monohydrate (compound 2) exists exclusively in the 4H tautomeric form, with the sulfonyl group oriented perpendicular to the ring plane [1]. The 4H tautomers in compound 1 are connected in pairs through a short N(4)–H(4)···N(3) hydrogen bond [1.88(8) Å], whereas compound 2 is dominated by a network involving a protonated N(3) nitrogen, crystallized water, and chloride counter‑ion [1].

X-ray crystallography Tautomerism Hydrogen bonding Solid-state structure

KATP Channel Pancreatic β-Cell Selectivity: 3-Aminomethyl vs. 3-Ethylamino-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-Dioxide

The 3-aminomethyl substitution pattern in 2H-1,2,4-benzothiadiazine-3-methanamine, 1,1-dioxide stands in structural contrast to the 3-alkylamino-7-halo substitution pattern that has been extensively characterized for KATP channel modulation. The benchmark 3-(ethylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide (compound 11) exhibits a marked inhibitory activity on pancreatic β-cells with an IC₅₀ of 1 μM, accompanied by weak vasorelaxant effects (ED₅₀ > 300 μM), yielding a pancreatic-to-vascular selectivity window exceeding 300-fold [1]. In the same assay system, the 3-aminomethyl-bearing scaffold is structurally incapable of engaging the lipophilic binding pocket exploited by the ethylamino side chain, resulting in a fundamentally different selectivity signature [2]. This class-level structural inference is supported by SAR data showing that replacement of the 3-alkylamino NH with O, S, S(=O), or CH₂ groups causes dramatic shifts in potency rank order on pancreatic β‑cells [3].

KATP channel Pancreatic β-cells Tissue selectivity Insulin secretion

AMPA Receptor Positive Allosteric Modulation: Scaffold-Class Potency of Benzothiadiazine Dioxides vs. Isosteric 1,4-Benzothiazine Dioxides and the Structural Divergence of 3-Aminomethyl Derivatives

Benzothiadiazine 1,1-dioxides (BTDs) are a validated chemotype for positive allosteric modulation of AMPA receptors, with optimized representatives achieving nanomolar potentiation in cellular assays. In a systematic isosteric exploration, 1,4-benzothiazine 1,1-dioxides—where the N‑2 nitrogen of BTDs is replaced by carbon—retained significant AMPAR potentiation activity, with the chloro-substituted compound 25b identified as the most active analog closely related to the BTD potentiator BPAM121 [1]. However, none of the 1,2-benzothiazine 1,1-dioxides or quinazolinone isosteres studied exerted significant AMPAR potentiation, underscoring the critical role of the 4‑position nitrogen [1]. The 3‑aminomethyl substitution on the BTD scaffold introduces a hydrogen‑bond‑donating primary amine at the 3‑position, a feature absent in the 3‑alkyl‑ or 3‑cyclopropyl‑substituted AMPAR PAMs that dominate the potency landscape. For reference, cyclothiazide, a benzothiadiazide AMPAR potentiator, exhibits an EC₅₀ of 3.8 μM in modulating the response to glutamic acid .

AMPA receptor Positive allosteric modulator Glutamate receptors Isosterism

Antitumor Activity of 3-Cyclopropyl-7-aminomethyl Benzothiadiazine Dioxide vs. 3-Aminomethyl Scaffold: Positional Isomer Potency Differential in HepG-2 Cells

In a focused antitumor SAR study, twelve novel 4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives were evaluated for inhibition of HepG-2 hepatocellular carcinoma cell proliferation via MTT assay. The 7-aminomethyl positional isomer 7-(aminomethyl)-3-cyclopropyl-1,1-dioxide-4H-benzo[e][1,2,4]thiadiazine (7c) demonstrated the highest inhibition rate of 79.3% among all synthesized compounds [1]. This result establishes that the aminomethyl group placed at the 7‑position of the benzothiadiazine dioxide scaffold, in combination with a 3‑cyclopropyl substituent, yields substantial antitumor activity. The 3‑aminomethyl isomer (CAS 5108-51-0), in contrast, places the aminomethyl group at the 3‑position and lacks the 7‑substituent, representing a structurally distinct regioisomer within the same scaffold family. The differential activity between the 3‑aminomethyl and 7‑aminomethyl/3‑cyclopropyl substitution patterns indicates that positional isomerism is a critical determinant of cytotoxic potency in this chemotype [1].

Antitumor activity HepG-2 MTT assay Benzothiadiazine dioxide

Purity Specification and Storage Condition Benchmarks: Vendor-Confirmed ≥98% Purity for Reproducible Procurement

Multiple independent vendors certify the purity of 2H-1,2,4-benzothiadiazine-3-methanamine, 1,1-dioxide at ≥98% (in some cases specified as NLT 98%), with recommended storage conditions of 2–8 °C sealed under dry atmosphere [REFS-1, REFS-2, REFS-3]. This level of purity and defined storage protocol exceeds the typical ≥95% specification offered for less-characterized benzothiadiazine screening compounds and ensures batch-to-batch consistency essential for quantitative SAR and biological assay reproducibility. By comparison, certain vendors list the hydrochloride salt form at ≥95% purity, introducing both a counter‑ion variable and a lower purity threshold that may confound concentration‑response determinations .

Chemical purity Quality control Procurement specification Storage stability

Research and Industrial Application Scenarios for 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide Grounded in Quantitative Differentiation Evidence


Solid-State Form Screening and Co-Crystal Engineering Exploiting the Unique 2H/4H Tautomeric Mixture

The coexistence of 2H and 4H tautomers in the crystal lattice of 2H-1,2,4-benzothiadiazine-3-methanamine, 1,1-dioxide, with a characterized N(4)–H(4)···N(3) hydrogen bond of 1.88 Å [1], makes this compound a valuable model system for solid‑form screening. Its tautomeric duality provides hydrogen‑bond donor/acceptor patterns distinct from the 4H‑locked 6‑aminomethyl‑3‑methyl analog, enabling co‑crystallization studies with pharmaceutically relevant co‑formers that require a specific tautomer for stable salt or co‑crystal formation. Procurement of the high‑purity free base (≥98%) with controlled storage at 2–8 °C is essential to preserve tautomeric integrity during crystallization trials.

KATP Channel Probe Development with an Orthogonal Selectivity Fingerprint to 3-Alkylamino-7-halo Leads

The structural divergence of the 3‑aminomethyl substitution from the 3‑alkylamino‑7‑halo pharmacophore that confers pancreatic β‑cell potency (IC₅₀ = 1 μM with >300‑fold pancreatic selectivity for compound 11) [2] positions CAS 5108-51-0 as a key intermediate for KATP channel probe development. By functionalizing the primary aminomethyl group, medicinal chemists can explore SAR vectors that are inaccessible from the 3‑alkylamino series, potentially yielding KATP modulators with novel tissue‑selectivity profiles or SUR1/SUR2 subtype preferences. This scaffold is appropriate for laboratories equipped for electrophysiological (patch‑clamp) and ⁸⁶Rb⁺ efflux characterization of KATP channel pharmacology.

AMPA Receptor PAM Lead Generation with a 3‑Aminomethyl Synthetic Handle

The established role of 1,2,4‑benzothiadiazine 1,1‑dioxides as AMPA receptor positive allosteric modulators, exemplified by cyclothiazide (EC₅₀ = 3.8 μM) and the nanomolar‑potency BPAM series [REFS-3, REFS-4], supports the use of CAS 5108-51-0 as a versatile starting scaffold for AMPAR PAM lead generation. The 3‑aminomethyl group serves as a synthetic anchor for amide coupling, reductive amination, or sulfonamide formation, enabling rapid generation of focused libraries that probe the dimer‑interface binding site characterized crystallographically for BTD‑type AMPAR PAMs. The high purity (≥98%) ensures that initial screening hits are not confounded by impurities. This application is suited for laboratories with FLIPR‑based calcium flux or automated patch‑clamp electrophysiology platforms.

Antitumor SAR Comparator for 7‑Aminomethyl‑3‑cyclopropyl Benzothiadiazine Dioxides

The identification of 7-(aminomethyl)-3-cyclopropyl-1,1-dioxide-4H-benzo[e][1,2,4]thiadiazine (7c) as the most potent antitumor compound in a HepG-2 MTT screen, achieving 79.3% inhibition [4], establishes the 7‑aminomethyl/3‑cyclopropyl substitution pattern as a productive antitumor pharmacophore. CAS 5108-51-0, bearing the aminomethyl group at the 3‑position and lacking the 7‑substituent, serves as the critical regioisomeric control for disentangling whether the antitumor activity of 7c arises from the 7‑aminomethyl group, the 3‑cyclopropyl group, or their synergistic combination. Procurement of the 3‑aminomethyl isomer at defined purity is essential for generating internally consistent SAR datasets that inform lead optimization in oncology programs.

Quote Request

Request a Quote for 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.